molecular formula C13H17N3O B4817495 7-Methyl-2-pyrrolidinyl-6,7,8-trihydroquinazolin-5-one

7-Methyl-2-pyrrolidinyl-6,7,8-trihydroquinazolin-5-one

Cat. No.: B4817495
M. Wt: 231.29 g/mol
InChI Key: UWTPYNPZFJLJAC-UHFFFAOYSA-N
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Description

7-Methyl-2-pyrrolidinyl-6,7,8-trihydroquinazolin-5-one is a heterocyclic compound that belongs to the class of quinazolinone derivatives. These compounds are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. The unique structure of this compound makes it an interesting subject for research in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Methyl-2-pyrrolidinyl-6,7,8-trihydroquinazolin-5-one typically involves multi-step reactions starting from readily available precursors. One common method involves the condensation of 2-aminobenzamide with a suitable aldehyde, followed by cyclization and subsequent functionalization to introduce the pyrrolidinyl and methyl groups. The reaction conditions often require the use of catalysts, such as Lewis acids, and may involve heating under reflux .

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This allows for better control over reaction parameters and improves the overall yield and purity of the compound. The use of automated systems and advanced purification techniques, such as chromatography, ensures the efficient production of high-quality material .

Chemical Reactions Analysis

Types of Reactions

7-Methyl-2-pyrrolidinyl-6,7,8-trihydroquinazolin-5-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted quinazolinone derivatives, which can exhibit different biological activities and properties .

Scientific Research Applications

Mechanism of Action

The mechanism of action of 7-Methyl-2-pyrrolidinyl-6,7,8-trihydroquinazolin-5-one involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking their catalytic functions. Additionally, it may interact with cellular receptors, modulating signal transduction pathways and affecting cellular processes .

Comparison with Similar Compounds

Similar Compounds

    Pyrido[2,3-d]pyrimidin-5-one: Known for its antiproliferative and antimicrobial activities.

    Pyrido[2,3-d]pyrimidin-7-one: Exhibits tyrosine kinase inhibitory activity.

    Pyrimidino[4,5-d][1,3]oxazine: Shows anti-inflammatory and analgesic properties.

Uniqueness

7-Methyl-2-pyrrolidinyl-6,7,8-trihydroquinazolin-5-one stands out due to its unique combination of a quinazolinone core with a pyrrolidinyl group, which imparts distinct biological activities and chemical reactivity. This structural uniqueness makes it a valuable compound for further research and development in various scientific disciplines.

Properties

IUPAC Name

7-methyl-2-pyrrolidin-1-yl-7,8-dihydro-6H-quinazolin-5-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17N3O/c1-9-6-11-10(12(17)7-9)8-14-13(15-11)16-4-2-3-5-16/h8-9H,2-7H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UWTPYNPZFJLJAC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC2=NC(=NC=C2C(=O)C1)N3CCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

231.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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